molecular formula C22H19N3O4S B2634055 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide CAS No. 1396751-13-5

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide

Cat. No.: B2634055
CAS No.: 1396751-13-5
M. Wt: 421.47
InChI Key: OZKLYMIFNXATJR-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked to an azetidine-3-carboxamide scaffold, with a 2-methylthiazole substituent on the phenyl ring.

  • Coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation) .
  • HPLC purification to achieve >95% purity .
  • Structural confirmation via 1H NMR, 13C NMR, and HRMS .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-13-23-18(11-30-13)14-3-2-4-17(7-14)24-21(26)16-9-25(10-16)22(27)15-5-6-19-20(8-15)29-12-28-19/h2-8,11,16H,9-10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLYMIFNXATJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiazole ring: This involves the condensation of α-haloketones with thiourea.

    Formation of the azetidine ring: This can be synthesized through the cyclization of β-amino alcohols with appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Implications Reference
1-Methanesulfonyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide C15H17N3O3S2 351.44 Methanesulfonyl group replaces benzodioxole-carbonyl Altered solubility; potential sulfonamide activity
N-(3-{3-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)acetamide C22H18N4O2S 402.47 Oxadiazole core; cyclopropyl-thiazole substituent Enhanced metabolic stability; varied steric bulk
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-N'-(3,4,5-trimethoxyphenyl)urea C21H17ClN4O3S 440.90 Benzothiazole replaces benzodioxole; urea linkage Increased π-π stacking potential; kinase inhibition
2-Methyl-N-(2-methylbutan-2-yl)-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide C16H21N3O2S2 351.48 Sulfonamide group; branched alkyl chain Improved membrane permeability

Key Findings from Comparative Studies

Benzodioxole vs. Benzothiazole/Biphenyl Moieties: The benzodioxole group in the target compound may confer enhanced electron-rich character compared to benzothiazole or biphenyl systems, influencing binding to hydrophobic pockets in target proteins .

Azetidine vs. Piperidine/Oxadiazole Cores :

  • The azetidine ring’s smaller ring size (4-membered vs. 6-membered piperidine) imposes greater conformational rigidity, which may improve binding affinity but reduce synthetic accessibility .
  • Oxadiazole-containing analogs (e.g., C22H18N4O2S) demonstrate higher thermal stability due to their aromatic heterocyclic core .

Thiazole Substituent Variations :

  • The 2-methylthiazole group in the target compound likely enhances lipophilicity compared to cyclopropyl- or unsubstituted thiazoles, impacting pharmacokinetic properties such as oral bioavailability .

Methodological Considerations

  • Structural Elucidation : X-ray crystallography (e.g., SHELX ) and spectroscopic techniques (NMR, HRMS) are critical for confirming stereochemistry and regioselectivity in analogs .
  • Computational Tools : Programs like ORTEP-III and SIR97 aid in visualizing and refining molecular geometries .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide , identified by its CAS number 2097859-11-3 , has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Molecular Information

  • Molecular Formula : C23H23N3O5
  • Molecular Weight : 421.45 g/mol
  • CAS Number : 2097859-11-3

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety, a thiazole ring, and an azetidine core, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study highlighted the synthesis of benzodioxole derivatives and their evaluation against various cancer cell lines. Notably, compounds structurally related to our target compound demonstrated promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)
IIaHeLa26
IIcCEM0.68
IIdL121065

Antidiabetic Potential

In vivo studies have shown that certain benzodioxole derivatives possess α-amylase inhibitory activity, suggesting potential applications in diabetes management. For instance, one derivative exhibited an IC50 value of 0.68 µM , indicating strong enzyme inhibition with minimal cytotoxic effects on normal cells.

Table 2: α-Amylase Inhibition Studies

CompoundIC50 (µM)Effect on Normal Cells
IIc0.68IC50 > 150
IId2.57IC50 > 150

The mechanism through which these compounds exert their biological effects is primarily through interaction with specific molecular targets involved in cancer and metabolic pathways. The presence of the amide bond in the structure is crucial for maintaining the compound's ability to engage in hydrogen bonding with target proteins.

Case Study: Docking Studies

In silico docking studies have demonstrated that the compound can effectively bind to ATP-binding sites of key enzymes involved in tumor growth and progression. This binding is facilitated by polar interactions with amino acid residues such as Glu1127 and Lys1110.

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